Superior IOP Reduction vs. Latanoprost in Primates
In a direct head-to-head comparison during the development of latanoprost, 17-phenyl-trinor-PGF2α isopropyl ester demonstrated superior intraocular pressure (IOP)-lowering efficacy in a non-human primate model [1]. At an identical dose of 3 μg/eye, it reduced IOP by an additional 1.3 mm Hg beyond the level achieved by latanoprost, establishing it as the most potent analog in that specific test series [1].
| Evidence Dimension | In vivo IOP reduction (mm Hg) |
|---|---|
| Target Compound Data | Reduction of IOP to a level 1.3 mm Hg below that achieved by latanoprost |
| Comparator Or Baseline | Latanoprost (PhXA41) |
| Quantified Difference | 1.3 mm Hg greater IOP reduction than latanoprost |
| Conditions | Cynomolgus monkey model; topical ocular administration at a dose of 3 μg/eye. |
Why This Matters
This quantifies a clear, albeit modest, efficacy advantage in a relevant in vivo model, a key consideration for studies requiring maximal IOP reduction.
- [1] Stjernschantz, J. From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan: The Proctor Lecture. Invest. Ophthalmol. Vis. Sci. 42(6), 1134-1145 (2001). View Source
